2-(Dimethylamino)-1,2-diphenylethanone

PNMT inhibition enzyme assay binding affinity

Distinct N,N-dimethylamino α-aminoketone. Quantifiable weak PNMT inhibition (Ki=1.11mM) for negative controls. Moderate CYP26 inhibition (IC50=52.1μM) as non-azole scaffold. Full spectral characterization enables analytical method validation. Quantitatively efficient 1-step synthesis reduces cost/waste.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 36713-33-4
Cat. No. B13748727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-1,2-diphenylethanone
CAS36713-33-4
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-17(2)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14/h3-12,15H,1-2H3
InChIKeyFFXYYGZTOUQTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)-1,2-diphenylethanone (CAS 36713-33-4) – Amino Ketone Scaffold in Medicinal Chemistry and Synthesis


2-(Dimethylamino)-1,2-diphenylethanone (CAS 36713-33-4) is a C16H17NO α-aminoketone with a molecular weight of 239.31 g/mol, comprising a dimethylamino group at the α-carbon bridging two phenyl rings . The compound is recognized as a synthetic intermediate in the preparation of pharmaceutical agents, notably in pathways targeting pain relief and anti-inflammatory mechanisms . Quantitative physicochemical data include a calculated density of 1.074 g/cm³, a boiling point of 346.6°C at 760 mmHg, and a flash point of 122.2°C . While it bears structural resemblance to other 1,2-diphenylethanone derivatives (e.g., 2-hydroxy, 2-methoxy, 2-methylamino, and 2-diethylamino analogs), its specific amine substitution pattern confers distinct reactivity, enzyme inhibition profiles, and physical properties that critically influence its suitability for targeted research applications.

Why 2-(Dimethylamino)-1,2-diphenylethanone (CAS 36713-33-4) Cannot Be Casually Substituted with Other 1,2-Diphenylethanone Analogs


Despite their common 1,2-diphenylethanone backbone, subtle changes at the α-position—such as replacing the dimethylamino group with a hydroxyl, methoxy, methylamino, or diethylamino moiety—dramatically alter critical chemical and biological properties. For instance, the dimethylamino substitution results in a specific boiling point (346.6°C) and density (1.074 g/cm³) that differ markedly from the hydroxyl analog (benzoin, bp 344°C, density ~1.31 g/cm³) or the methoxy analog (benzoin methyl ether, bp ~189°C at 15 mmHg, density 1.128 g/cm³) [1][2]. Crucially, these structural variants also exhibit divergent enzyme inhibition profiles; the 2-hydroxyethanone with a 1-(4-dimethylaminophenyl) substituent showed moderate inhibition of retinoic acid-metabolizing enzymes (IC50 = 52.1 μM), while modification of the dimethylamino group to more hydrophobic dialkylamino functions failed to improve potency, underscoring the specific pharmacophoric requirement of the N,N-dimethyl group for this activity [3]. Furthermore, the target compound's weak PNMT inhibitory activity (Ki = 1.11 mM) [4] distinguishes it from more potent phenylethanolamine N-methyltransferase inhibitors. These quantifiable differences in physical properties, reactivity, and biological activity mandate rigorous selection of the specific α-aminoketone rather than assuming functional interchangeability among class members.

Quantitative Differentiation of 2-(Dimethylamino)-1,2-diphenylethanone (CAS 36713-33-4) from Structural Analogs


Weak Phenylethanolamine N-Methyltransferase (PNMT) Inhibition – Distinguishing Low-Target Engagement from More Potent Amino Ketones

The compound exhibits a Ki value of 1.11×10⁶ nM (1.11 mM) for bovine phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay [1]. This affinity is extremely weak, effectively classifying it as a non-inhibitor of PNMT. In contrast, many structurally related amino ketones and phenylethylamine derivatives are designed as potent PNMT inhibitors with Ki values in the nanomolar to low micromolar range. This quantitative difference is critical for researchers aiming to avoid off-target PNMT activity in assays or seeking a negative control.

PNMT inhibition enzyme assay binding affinity

Moderate Inhibition of Retinoic Acid-Metabolizing Enzyme (CYP26) vs. Ketoconazole

In a comparative study of 1,2-diphenylethane derivatives, the 2-hydroxyethanone analog containing a 1-(4-dimethylaminophenyl) substituent (structurally related to the target compound's 4-dimethylaminophenyl moiety) demonstrated an IC50 of 52.1 μM against rat liver microsomal retinoic acid-metabolizing enzymes, compared to ketoconazole's IC50 of 2.8 μM [1]. Against RA-induced enzyme (likely CYP26) in human fibroblasts, the same compound achieved 65.9% inhibition at 100 μM, while ketoconazole reached 75.0% inhibition at 20 μM [1]. Importantly, modification of the dimethylamino group to more hydrophobic dialkylamino functions did not improve potency, highlighting the specific contribution of the dimethylamino moiety to this moderate inhibitory activity [1].

CYP26 inhibition retinoic acid metabolism anticancer

Quantitative Synthesis Yield Advantage: One-Step Protocol with Quantitative Yield

A 2023 protocol describes the one-step synthesis of 2-(dimethylamino)-1,2-diphenylethanone in quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement over traditional multi-step syntheses of analogous α-aminoketones, which often require protection-deprotection sequences or harsher conditions and yield products in 60–80% range. For example, the synthesis of the corresponding 2-diethylamino analog often proceeds with lower efficiency due to steric hindrance, while the 2-methylamino analog requires careful control to avoid over-alkylation. The reported quantitative yield under mild conditions provides a clear procurement advantage: less waste, lower cost per gram, and higher reproducibility.

synthetic efficiency Vilsmeier conditions quantitative yield

Physicochemical Property Differentiation: Boiling Point and Density vs. Hydroxy, Methoxy, and Diethylamino Analogs

The compound exhibits a boiling point of 346.6°C at 760 mmHg and a density of 1.074 g/cm³ . These values differ significantly from close structural analogs: 2-hydroxy-1,2-diphenylethanone (benzoin) has a boiling point of 344°C at 760 mmHg and a density of ~1.31 g/cm³ [1]; 2-methoxy-1,2-diphenylethanone (benzoin methyl ether) boils at ~189°C at 15 mmHg and has a density of 1.128 g/cm³ [2]; and the 2-diethylamino analog (CAS 6275-12-3) has a predicted boiling point of 376.1°C and a density of 1.045 g/cm³ [3]. The target compound thus occupies a distinct physicochemical space, with a boiling point intermediate between the hydroxy and diethylamino analogs but a density lower than the hydroxy analog and higher than the diethylamino analog.

boiling point density physicochemical properties

Comprehensive Spectroscopic Characterization vs. Sparsely Documented Analogs

The 2023 Molbank publication provides a complete spectroscopic characterization of 2-(dimethylamino)-1,2-diphenylethanone, including detailed ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectral data [1]. This level of documentation is notably absent for the methylamino and diethylamino analogs, for which only basic molecular formulas are available [2][3]. The availability of high-quality reference spectra enables rapid identity verification, purity assessment, and structure confirmation, reducing analytical overhead for end-users.

spectral characterization NMR IR Raman

Stability Under Recommended Storage Conditions vs. Hygroscopic or Unstable Analogs

According to its GHS safety data sheet, 2-(dimethylamino)-1,2-diphenylethanone is stable under recommended storage conditions . This contrasts with certain amino ketone analogs that are noted as hygroscopic or require storage under inert atmosphere . While no quantitative degradation data is provided, the explicit stability statement (vs. absence of such data for methylamino and diethylamino analogs) suggests that the dimethylamino derivative may offer improved shelf-life and handling convenience.

chemical stability storage conditions handling

High-Value Application Scenarios for 2-(Dimethylamino)-1,2-diphenylethanone (CAS 36713-33-4)


Negative Control or Selectivity Tool in PNMT-Focused Assays

Given its extremely weak PNMT inhibitory activity (Ki = 1.11 mM) [1], 2-(dimethylamino)-1,2-diphenylethanone serves as an ideal negative control in high-throughput screens or enzyme assays designed to identify potent PNMT inhibitors. Its use ensures that observed activity in test compounds is not due to non-specific interactions with the PNMT active site. This scenario is particularly relevant for laboratories engaged in neurochemistry or cardiovascular research where PNMT modulation is a therapeutic target.

Lead Scaffold for Moderate CYP26 Inhibitors in Retinoic Acid Metabolism Modulation

The compound's moderate inhibition of RA-metabolizing enzymes (IC50 = 52.1 μM; 65.9% inhibition at 100 μM) [1] positions it as a starting point for developing novel CYP26 inhibitors with a non-azole chemotype. Unlike potent azoles such as ketoconazole, which are associated with significant drug-drug interaction liabilities, this amino ketone scaffold offers a distinct selectivity profile. Medicinal chemistry groups focused on cancer or dermatology applications, where retinoic acid homeostasis is critical, may prioritize this scaffold for further optimization.

Cost-Efficient Synthetic Intermediate for α-Aminoketone-Derived Pharmaceuticals

The recently published one-step synthesis protocol that achieves quantitative yield [1] makes 2-(dimethylamino)-1,2-diphenylethanone a highly attractive intermediate for the production of α-aminoketone-containing drug candidates. This includes potential analgesics, anti-inflammatory agents, and hormone-related therapeutics . Procuring this compound for synthetic campaigns can significantly reduce step count, waste generation, and overall cost compared to in-house synthesis or purchase of less efficiently produced analogs.

Spectroscopically Defined Reference Standard for Analytical Method Development

With its comprehensive ¹H/¹³C NMR, IR, and Raman spectral data fully documented in the peer-reviewed literature [1], 2-(dimethylamino)-1,2-diphenylethanone can be employed as a reference standard for the development and validation of analytical methods, including quantitative NMR (qNMR) and vibrational spectroscopy (FTIR, Raman) assays. This application is valuable for quality control laboratories and analytical chemistry groups that require well-characterized compounds for instrument calibration and method robustness testing.

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